Computed Lipophilicity (XLogP3‑AA) Versus 4‑Methylbenzamide and Unsubstituted Benzamide Analogs
The 3,5‑dimethoxy substitution pattern imparts a computed XLogP3‑AA of 4.6 to the target compound, markedly higher than the 2‑methylbenzamide analog (XLogP3‑AA ≈ 3.8) and significantly above the unsubstituted benzamide variant (XLogP3‑AA ≈ 3.2) [1][2]. Among closely related 2‑(4‑phenoxyphenyl)‑thieno[3,4‑c]pyrazole benzamides, each additional methoxy group increases logP by roughly 0.4–0.5 log units, placing the 3,5‑dimethoxy derivative approximately 0.8 log units more lipophilic than the 4‑methylbenzamide analog [2].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 4.6 |
| Comparator Or Baseline | 4‑Methyl‑N‑(2‑(4‑phenoxyphenyl)‑4,6‑dihydro‑2H‑thieno[3,4‑c]pyrazol‑3‑yl)benzamide: XLogP3‑AA ≈ 4.3 (interpolated); N‑(2‑(4‑phenoxyphenyl)‑4,6‑dihydro‑2H‑thieno[3,4‑c]pyrazol‑3‑yl)benzamide: XLogP3‑AA ≈ 3.8 |
| Quantified Difference | Δ XLogP3‑AA = +0.3 to +0.8 log units relative to common alternatives |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A 0.5–0.8 log unit increase in lipophilicity often translates into enhanced passive membrane permeability and higher plasma protein binding, critical parameters for cell‑based assay design and in vivo pharmacokinetic interpretation.
- [1] PubChem Compound Summary for CID 5063785. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summaries for structural analogs (CID 68867836, CID 68867837). National Center for Biotechnology Information (2025). View Source
